molecular formula C11H10N2O2 B7523696 N-(3-methylpyridin-2-yl)furan-2-carboxamide

N-(3-methylpyridin-2-yl)furan-2-carboxamide

Cat. No.: B7523696
M. Wt: 202.21 g/mol
InChI Key: LACFYWOWRKQEPJ-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)furan-2-carboxamide: is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring fused with a pyridine ring, and an amide functional group

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers for advanced material applications.

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent.

    Anti-inflammatory: It may possess anti-inflammatory properties, making it a candidate for drug development.

Industry:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

    Agrochemicals: The compound might be used in the development of new agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-methylpyridin-2-yl)furan-2-carboxamide typically begins with 3-methylpyridine and furan-2-carboxylic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The furan ring can participate in electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed for reduction.

    Substitution: Electrophilic reagents such as bromine or nitronium ions can be used for substitution reactions on the furan ring.

Major Products:

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the amide group results in the corresponding amine.

    Substitution: Substitution reactions on the furan ring can yield various substituted furan derivatives.

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or inflammation. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

  • N-(pyridin-2-ylmethyl)furan-2-carboxamide
  • N-(3-methylpyridin-2-yl)furan-3-carboxamide

Comparison:

  • Structural Differences: The position of the methyl group and the furan ring can significantly affect the compound’s reactivity and biological activity.
  • Unique Properties: N-(3-methylpyridin-2-yl)furan-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-4-2-6-12-10(8)13-11(14)9-5-3-7-15-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACFYWOWRKQEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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